molecular formula C11H15NO2 B3039899 (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine CAS No. 1393560-30-9

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Cat. No.: B3039899
CAS No.: 1393560-30-9
M. Wt: 193.24
InChI Key: NICQXLQHWYTNPH-UHFFFAOYSA-N
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Description

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxyphenyl group and an aminomethyl group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .

Medicine: Its unique chemical properties make it a candidate for the design of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring and the methoxyphenyl group play crucial roles in determining the compound’s reactivity and binding affinity. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the oxetane ring, methoxyphenyl group, and aminomethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[3-(3-methoxyphenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(5-10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICQXLQHWYTNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(COC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
Reactant of Route 2
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
Reactant of Route 3
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
Reactant of Route 4
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
Reactant of Route 5
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
Reactant of Route 6
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

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